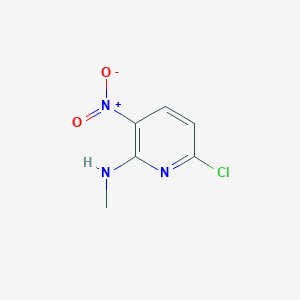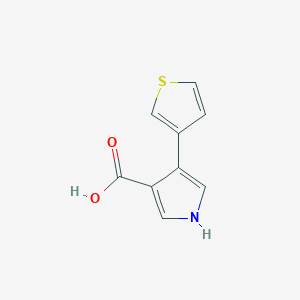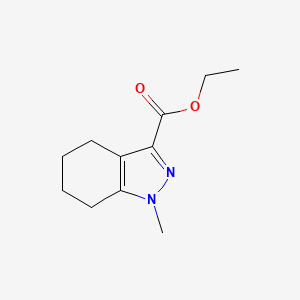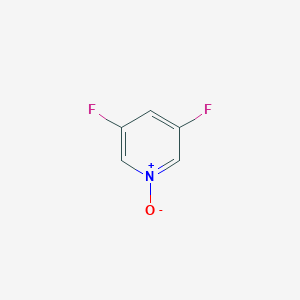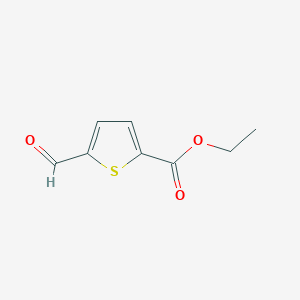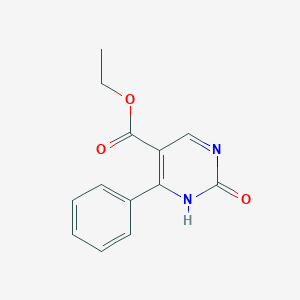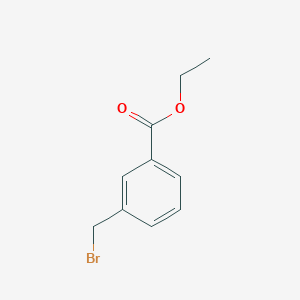
3-trityl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives has been a subject of extensive research due to their significance in pharmaceutical chemistry. A variety of methods have been developed to synthesize substituted indoles. For instance, the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one has been reported, which can be used for the direct alkynylation of indoles, demonstrating a scalable and efficient procedure . Another study describes the synthesis of 3-((trifluoromethyl)thio)indoles through a palladium(II)-catalyzed reaction, highlighting the importance of bismuth(III) chloride in activating trifluoromethanesulfanylamide for successful transformation . Additionally, solid-phase synthesis has been employed to create 2,3,5-trisubstituted indoles, utilizing a palladium-mediated coupling and intramolecular cyclization, followed by acylation and further diversification at the C-5 position .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The crystal structure of 3-(trichloroacetyl) indole has been determined using X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-π stacking within the crystal, which could influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Indoles are known to participate in a variety of chemical reactions. Trityl chloride has been used as an organic catalyst for the preparation of bis(indolyl)methanes under solvent-free conditions, which proceeds rapidly at room temperature in high yields . Furthermore, trityl chloride has also been reported to promote the synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles and 2,4,6-triarylpyridines through in situ generation of trityl carbocation, showcasing its versatility as a catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The study of 3-(trichloroacetyl) indole provides insights into its density, crystallography, and intermolecular interactions, which are essential for understanding its reactivity and potential applications . The synthesis methods and reactions discussed also imply that the indole derivatives can be modified to exhibit a range of physical and chemical properties, tailored for specific applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Indole derivatives have a wide range of applications in various scientific fields . Here are some general applications of indole and its derivatives:
-
Biotechnological Production
- Field: Biotechnology
- Application: Indole is a signalling molecule produced by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: This method allows the production of indole from glucose or tryptophan by fermentation .
-
Pharmaceutical Chemistry
- Field: Pharmaceutical Chemistry
- Application: Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
- Method: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH .
- Results: This method gave the corresponding tricyclic indole in a good yield (84% yield) .
-
Treatment of Human Diseases
- Field: Medicine
- Application: Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases .
- Method: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results: Indoles, both natural and synthetic, show various biologically vital properties .
Safety And Hazards
Zukünftige Richtungen
Indole and its derivatives have attracted increasing attention in recent years due to their value for flavor and fragrance applications, for example, in the food industry or perfumery . They also have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions of 3-trityl-1H-indole could be in these areas.
Eigenschaften
IUPAC Name |
3-trityl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGAHGRRCZCIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454062 |
Source


|
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-trityl-1H-indole | |
CAS RN |
32863-87-9 |
Source


|
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




